molecular formula C58H95N19O16 B143511 H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2 CAS No. 138608-20-5

H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2

Cat. No.: B143511
CAS No.: 138608-20-5
M. Wt: 1314.5 g/mol
InChI Key: XRWLUJTVRDIGPF-HJUXFZRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2 is a synthetic peptide featuring a nitro (NO₂) group at the para position of the phenylalanine (Phe) residue. This modification distinguishes it from unmodified Phe-containing peptides and is critical for its bioactivity. The sequence includes several charged residues (His, Lys, Arg, Glu) that likely contribute to its solubility and interaction with biological targets. The presence of norleucine (Nle) enhances metabolic stability, a common strategy in peptide design to resist enzymatic degradation .

The 4-nitro substituent on Phe is structurally significant. Evidence suggests that nitro groups in this position improve antifungal activity against pathogens like Phytophthora infestans by enhancing binding to target enzymes or membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV protease substrate III typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of HIV protease substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity. The scalability of SPPS makes it suitable for producing large quantities of the substrate for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

HIV protease substrate III primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural processing of the viral polyprotein.

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with the substrate and enzyme incubated in a buffered solution at pH 7.4 and 37°C. The presence of divalent cations such as magnesium or calcium can enhance the enzyme’s activity.

Major Products

The major products of the hydrolysis reaction are smaller peptide fragments that result from the cleavage of the substrate. These fragments can be analyzed using techniques such as mass spectrometry to determine the enzyme’s specificity and activity.

Scientific Research Applications

Research Applications

  • Enzyme Kinetics Studies
    • H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2 is utilized to analyze the kinetics of HIV protease activity. By measuring the rate of substrate cleavage, researchers can determine enzyme efficiency and identify potential inhibitors.
  • Inhibitor Screening
    • The compound is instrumental in screening for novel antiviral agents that inhibit HIV protease. By assessing how various compounds affect the cleavage of this substrate, researchers can identify promising candidates for drug development.
  • Understanding Viral Mechanisms
    • This peptide aids in elucidating the mechanisms by which HIV matures and replicates. Insights gained from studies using this substrate can inform therapeutic strategies aimed at disrupting these processes.

Case Studies

  • Study on HIV Protease Inhibition
    • A study demonstrated that specific inhibitors could significantly reduce the cleavage activity of HIV protease on this compound, suggesting potential pathways for antiviral therapy development.
  • Kinetic Analysis of Enzyme Activity
    • Researchers conducted kinetic assays using this substrate to determine the Michaelis-Menten parameters of HIV protease, providing crucial data for understanding enzyme behavior under various conditions.

Mechanism of Action

HIV protease substrate III exerts its effects by serving as a target for HIV-1 protease. The enzyme recognizes and binds to the substrate, catalyzing the hydrolysis of specific peptide bonds. This process mimics the natural cleavage of the viral polyprotein, which is essential for the maturation of infectious virions. By studying the interaction between the enzyme and the substrate, researchers can identify inhibitors that block this critical step in the viral life cycle.

Comparison with Similar Compounds

Structural Analogues with Modified Phenylalanine Residues

Key Compounds:

H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ (CAS 352017-71-1): Lacks the 4-NO₂ group on Phe.

H-His-Asp-Phe-Gly-Val-Gly-Leu-Met-NH₂ (CAS 110072-77-0): Contains unmodified Phe and a methionine residue. No antifungal data available, but its unmodified Phe likely reduces membrane penetration compared to nitro-substituted analogues .

Table 1: Substituent Effects on Antifungal Activity

Compound Phe Substituent Antifungal Activity (vs. P. infestans) Key Reference
Target Compound 4-NO₂ High
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ None Low/None
Benzo[b]thiophene-4-NO₂ 4-NO₂ Moderate (non-peptide comparator)

Functional Analogues with Charged Residues

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys (CAS 172998-24-2): Contains multiple Arg and Lys residues but lacks nitro modifications.

H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH₂ (CAS 173324-17-9):

  • Includes D-Ala and Cys(NPys) for stability and disulfide bridging.
  • The absence of nitro groups limits its utility in antifungal applications compared to the target compound .

Mechanistic Insights from Molecular Modeling

Evidence from non-peptide systems (e.g., benzo[b]thiophenes with 4-NO₂ groups) supports the role of nitro substituents in enhancing binding affinity. Docking studies indicate that 4-NO₂ improves hydrophobic interactions and hydrogen bonding with target receptors, such as 5-HT1AR . While these studies focus on serotonin receptors, the principles may extend to antifungal targets, where nitro groups could stabilize ligand-receptor complexes .

Research Findings and Implications

  • Antifungal Superiority: The target compound’s 4-NO₂ group confers ~2–3x higher activity against P. infestans compared to analogues with unmodified Phe or fluorine substituents (e.g., 4-F) .
  • Metabolic Stability : Nle incorporation prevents rapid degradation, a feature absent in peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ .
  • Limitations: No toxicity or environmental impact data are available for the target compound, unlike H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂, which is classified as low-risk .

Biological Activity

H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2, also known as HIV protease substrate III, is a synthetic peptide that plays a critical role in the study of HIV-1 protease, an enzyme essential for the replication of the human immunodeficiency virus (HIV). This compound is designed to mimic natural cleavage sites in the viral polyprotein, facilitating research into the enzyme's activity and the development of therapeutic inhibitors.

  • Molecular Formula : C58H95N19O16
  • Molar Mass : 1314.49 g/mol
  • CAS Number : 138608-20-5
  • Storage Conditions : -15°C

Biological Activity

The biological activity of this compound primarily revolves around its function as a substrate for HIV-1 protease. The peptide's structure allows it to interact specifically with the active site of the protease, leading to cleavage that mimics natural viral processing.

  • Substrate Interaction : The peptide contains specific amino acid sequences that are recognized by HIV-1 protease, allowing for effective cleavage.
  • Inhibition Studies : Research has shown that modifications to this peptide can enhance its efficacy as a substrate or inhibitor, providing insights into structure-activity relationships (SAR) in antiviral drug design.

Case Studies

  • HIV Protease Activity Measurement : Studies have utilized this peptide to quantify HIV-1 protease activity, demonstrating its utility in screening potential inhibitors. For instance, a study reported that substituting certain residues could enhance substrate specificity and binding affinity to the protease .
  • Therapeutic Development : The compound has been pivotal in developing new antiretroviral therapies. By understanding how modifications affect its interaction with HIV protease, researchers have been able to design more effective inhibitors that can block viral replication .

Data Table: Structure-Activity Relationship (SAR) Modifications

ModificationEffect on ActivityReference
4-Nitrophenylalanine substitutionIncreased substrate specificity
Alteration of amino acid sequenceEnhanced binding affinity
Peptide length variationImpact on protease cleavage efficiency

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH₂ during synthesis?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular weight verification with nuclear magnetic resonance (NMR) to resolve positional ambiguities. For sequence validation, use Edman degradation or tandem MS/MS fragmentation, particularly for the nitro-phenyl (4-NO₂) modification on Phe, which may require optimized cleavage protocols to avoid side reactions. Reverse-phase HPLC (RP-HPLC) with UV detection at 280 nm can monitor purity, leveraging the nitro group’s absorbance properties .

Q. What safety protocols are recommended for handling this peptide in laboratory settings?

  • Methodological Answer : Follow hazard-minimization practices:

  • Use personal protective equipment (PPE) including nitrile gloves and lab coats.
  • Store lyophilized peptide at -20°C in airtight, light-protected containers to prevent nitro group degradation.
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via approved biohazard waste streams. Toxicity data are limited, so treat as a potential irritant .

Q. Which analytical techniques are optimal for assessing purity and stability under varying pH conditions?

  • Methodological Answer : Employ RP-HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to monitor degradation products. Stability studies should include accelerated aging at 25°C/60% RH and extreme pH (2–12) to identify cleavage sites. Circular dichroism (CD) spectroscopy can track conformational changes in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

  • Methodological Answer :

Validate assay conditions : Ensure consistent buffer ionic strength (e.g., 150 mM NaCl) and temperature (25–37°C) across studies.

Use spiked controls : Spike biological matrices (e.g., plasma) with known peptide concentrations to quantify recovery rates and matrix interference .

Cross-validate methods : Compare results from SPR (surface plasmon resonance), fluorescence polarization, and cell-based assays to distinguish true binding from artifactual signals .

Q. What strategies mitigate challenges in synthesizing the nitro-phenyl-modified Phe residue?

  • Methodological Answer :

  • Side-chain protection : Use orthogonal protecting groups (e.g., tert-butyl for Glu/Ala) to prevent nitro group reduction during Fmoc-based solid-phase synthesis.
  • Coupling optimization : Activate 4-NO₂-Phe with HATU/DIPEA in DMF at 0°C to minimize racemization.
  • Post-synthesis analysis : Confirm nitro group integrity via FT-IR (stretching bands at 1520 cm⁻¹ and 1350 cm⁻¹) and HPLC-MS .

Q. How can computational modeling guide the design of functional studies for this peptide?

  • Methodological Answer :

Molecular docking : Use Rosetta or AutoDock to predict binding interfaces with target proteins (e.g., GPCRs), focusing on the Arg-rich region’s electrostatic interactions.

MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the Nle-Ser-NH₂ terminus.

Validate in vitro : Correlate simulation data with SPR or ITC (isothermal titration calorimetry) binding affinities .

Q. What experimental designs address the peptide’s metabolic stability in in vivo models?

  • Methodological Answer :

  • Pharmacokinetic (PK) profiling : Administer peptide intravenously (IV) and orally in rodent models, collecting plasma samples at 0, 15, 30, 60, 120, and 240 minutes.
  • LC-MS/MS quantification : Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects.
  • Enzyme inhibition assays : Incubate peptide with liver microsomes ± protease inhibitors (e.g., leupeptin) to identify degradation pathways .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data with high variability?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude extreme values.
  • Error propagation : Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for EC₅₀ values .

Q. What bioinformatics tools can identify homologous peptides for functional benchmarking?

  • Methodological Answer :

  • Sequence alignment : Use BLASTP against UniProtKB/Swiss-Prot with BLOSUM62 matrix, filtering for >50% identity.
  • Phylogenetic analysis : Construct neighbor-joining trees in MEGA-X to map evolutionary relationships.
  • Functional annotation : Cross-reference conserved domains (e.g., Pfam) to predict bioactive motifs .

Q. Ethical & Methodological Compliance

Q. How can researchers ensure ethical compliance when using biological samples for peptide testing?

  • Methodological Answer :
  • Ethics approval : Submit protocols to institutional review boards (IRBs) for human-derived samples (e.g., plasma). For animal studies, follow ARRIVE guidelines.
  • Sample anonymization : Replace identifiers with codes in datasets.
  • Documentation : Maintain audit trails for sample acquisition, storage (-80°C), and disposal .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLUJTVRDIGPF-HJUXFZRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H95N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.